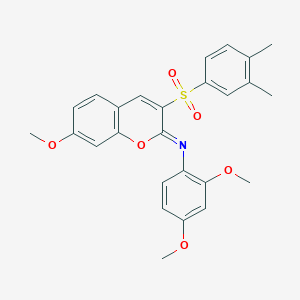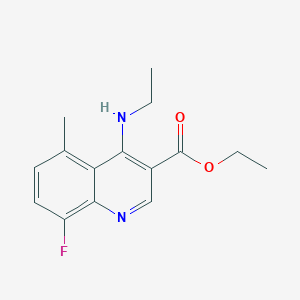![molecular formula C10H13FN2O4S B2376758 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride CAS No. 2411256-52-3](/img/structure/B2376758.png)
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring, a furan moiety, and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and minimize by-products, possibly using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamides.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products
Oxidation: Furanones
Reduction: Sulfonamides
Substitution: Sulfonamides or sulfonates
Wissenschaftliche Forschungsanwendungen
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzyme active sites. This covalent modification can inhibit enzyme activity, making it a valuable tool in the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonamide
- 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonate
- 4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl chloride
Uniqueness
4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides a distinct reactivity profile compared to sulfonamides and sulfonates. This group allows for selective covalent modification of proteins, making it particularly useful in biochemical applications .
Eigenschaften
IUPAC Name |
4-[2-(furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c11-18(15,16)13-4-2-12(3-5-13)10(14)7-9-1-6-17-8-9/h1,6,8H,2-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSCVSYKPRWHLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=COC=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B2376677.png)


![Methyl (E)-4-[(3R,4R)-3-(1-methylimidazol-4-yl)-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2376681.png)







![N-(2-methoxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2376694.png)

![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)
